molecular formula C8H5NO2 B038405 4-Isocyanatobenzaldehyde CAS No. 111616-43-4

4-Isocyanatobenzaldehyde

Cat. No.: B038405
CAS No.: 111616-43-4
M. Wt: 147.13 g/mol
InChI Key: PUINVXGYZJXMMX-UHFFFAOYSA-N
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Description

4-Isocyanatobenzaldehyde (CAS: 4038-12-6) is an aromatic aldehyde functionalized with a reactive isocyanate (-NCO) group at the para position. Its molecular formula is C₈H₅NO₂, with a molecular weight of 147.13 g/mol. The compound combines the electrophilic aldehyde group with the highly reactive isocyanate moiety, making it a versatile intermediate in organic synthesis. Key applications include:

  • Polymer chemistry: As a monomer for polyurethanes and polyureas due to the isocyanate’s ability to form covalent bonds with nucleophiles (e.g., alcohols, amines) .
  • Pharmaceuticals: As a building block for bioactive molecules, leveraging its dual reactivity for conjugating with amines or alcohols in drug design .

Properties

CAS No.

111616-43-4

Molecular Formula

C8H5NO2

Molecular Weight

147.13 g/mol

IUPAC Name

4-isocyanatobenzaldehyde

InChI

InChI=1S/C8H5NO2/c10-5-7-1-3-8(4-2-7)9-6-11/h1-5H

InChI Key

PUINVXGYZJXMMX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C=O)N=C=O

Canonical SMILES

C1=CC(=CC=C1C=O)N=C=O

Synonyms

Benzaldehyde, 4-isocyanato- (9CI)

Origin of Product

United States

Chemical Reactions Analysis

J-113863 likely undergoes various chemical reactions, although detailed studies are scarce Common types of reactions it might participate in include oxidation, reduction, and substitution Unfortunately, specific reagents and conditions remain elusive

Scientific Research Applications

J-113863 has found applications in several scientific fields:

    Chemistry: Researchers explore its interactions with chemokine receptors, shedding light on inflammation pathways.

    Biology: Investigations focus on its impact on immune responses and cell migration.

    Medicine: J-113863’s anti-inflammatory properties make it a potential candidate for therapeutic development.

    Industry: While industrial applications are limited, its unique pharmacological profile warrants further exploration.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares 4-Isocyanatobenzaldehyde with para-substituted benzaldehyde derivatives, emphasizing substituent effects on reactivity and applications:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Key Reactivity Applications Safety Considerations
This compound C₈H₅NO₂ 147.13 -NCO Reacts with amines/alcohols to form ureas/urethanes Polymers, drug synthesis Respiratory sensitizer, moisture-sensitive
4-Hydroxybenzaldehyde C₇H₆O₂ 122.12 -OH Etherification, esterification, oxidation Antimicrobial agents, dye intermediates Skin/eye irritant
4-Methoxybenzaldehyde C₈H₈O₂ 136.15 -OCH₃ Electrophilic substitution (less reactive) Fragrances, flavoring agents Low toxicity
4-Nitrobenzaldehyde C₇H₅NO₃ 151.12 -NO₂ Electron-withdrawing; directs electrophilic attack Organic synthesis (precursor to amines) Oxidizer, irritant
4-Trifluoromethylbenzaldehyde C₈H₅F₃O 174.12 -CF₃ Stabilizes via electron-withdrawing effect Agrochemicals, liquid crystals Moderate toxicity

Reactivity and Application Insights

  • Electron-Donating vs. Electron-Withdrawing Groups: 4-Hydroxybenzaldehyde (-OH) and 4-Methoxybenzaldehyde (-OCH₃) enhance solubility in polar solvents and participate in hydrogen bonding, making them suitable for biological applications . 4-Nitrobenzaldehyde (-NO₂) and 4-Trifluoromethylbenzaldehyde (-CF₃) deactivate the aromatic ring, directing electrophilic substitution to meta positions. These are used in high-performance materials . this compound’s -NCO group enables rapid crosslinking, critical for polyurethane foams and coatings .
  • Biological Activity: Hydroxy and methoxy derivatives exhibit antimicrobial and anti-inflammatory properties, as demonstrated in J. Ethnopharmacol. and Eur. J. Med. Chem. studies . Isocyanate derivatives are less explored in direct bioactivity but serve as key intermediates in prodrug synthesis .

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